Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Comparable Potency to the Reference Compound 7-Nitroindazole (7-NI)
The 4-nitro substitution on the indazole ring confers potent nNOS inhibitory activity. The parent compound, 4-nitroindazole, which forms the core of 1-benzyl-4-nitro-1H-indazole, has been directly compared to 7-nitroindazole (7-NI), the well-established reference nNOS inhibitor. 4-Nitroindazole was found to be almost as potent as 7-NI in enzymatic assays and exhibited comparable in vivo antinociceptive effects following systemic administration [1]. While the benzyl substitution may modulate pharmacokinetics, the retention of the core 4-nitroindazole scaffold ensures that this compound maintains the validated nNOS pharmacophore, differentiating it from other positional nitro isomers (e.g., 5-nitroindazole or 6-nitroindazole) which show distinct activity profiles.
| Evidence Dimension | Inhibitory activity on neuronal nitric oxide synthase (nNOS) and in vivo efficacy |
|---|---|
| Target Compound Data | 4-Nitroindazole (core scaffold of 1-benzyl-4-nitro-1H-indazole): Potent nNOS inhibitor; exhibits antinociceptive effects in vivo. |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): Reference nNOS inhibitor with IC₅₀ values of 0.47–0.71 µM for nNOS. |
| Quantified Difference | Qualitative potency described as 'almost as potent' and 'comparable' to 7-NI. Specific quantitative data for 4-nitroindazole not provided in abstract but referenced as 'potent'. |
| Conditions | Enzymatic nNOS inhibition assay and in vivo nociception models. |
Why This Matters
This evidence confirms that the core 4-nitroindazole structure is a validated nNOS pharmacophore, ensuring that 1-benzyl-4-nitro-1H-indazole inherits a known and potent biological activity profile.
- [1] Boulouard M, Schumann-Bard P, Butt-Gueulle S, et al. 4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorg Med Chem Lett. 2007;17(11):3177-3180. doi:10.1016/j.bmcl.2007.03.024 View Source
